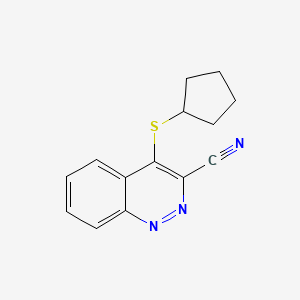
4-Cyclopentylsulfanylcinnoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of cinnoline derivatives that are known to exhibit a wide range of biological activities. The unique structural features of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile make it an attractive target for drug discovery.
Mechanism of Action
The exact mechanism of action of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting key enzymes and signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopentylsulfanylcinnoline-3-carbonitrile exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, its limitations include its low solubility in aqueous media, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-Cyclopentylsulfanylcinnoline-3-carbonitrile. These include:
1. Developing new synthetic routes for the compound to improve its yield and purity.
2. Investigating the mechanism of action of the compound in more detail.
3. Conducting pre-clinical studies to evaluate its efficacy and toxicity in animal models.
4. Designing new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
5. Exploring its potential applications in other therapeutic areas, such as infectious diseases and inflammation.
In conclusion, 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a promising compound with potential applications in medicinal chemistry. Its unique structural features and potent biological activity make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in pre-clinical and clinical studies.
Synthesis Methods
The synthesis of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile involves the reaction of cyclopentanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chlorobenzaldehyde to form the final product. This synthetic route has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The potential applications of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in medicinal chemistry are vast. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, it has been reported to possess antibacterial and antifungal activities. The unique structural features of this compound make it an attractive target for designing new drugs with improved efficacy and reduced toxicity.
properties
IUPAC Name |
4-cyclopentylsulfanylcinnoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-9-13-14(18-10-5-1-2-6-10)11-7-3-4-8-12(11)16-17-13/h3-4,7-8,10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMLVPBBBHEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(N=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylsulfanylcinnoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

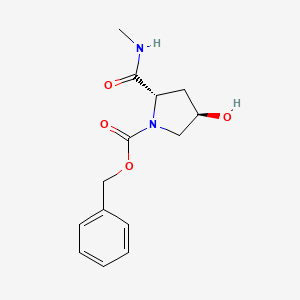
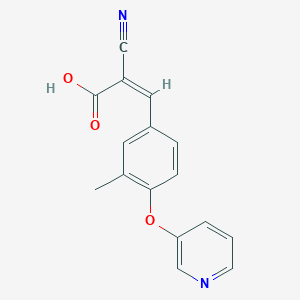
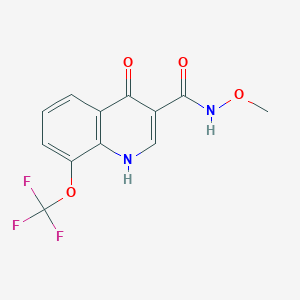
![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
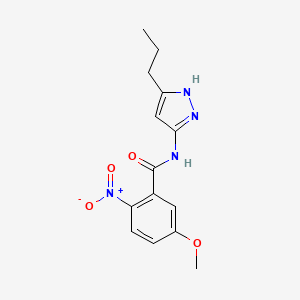
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)